molecular formula C16H22ClN3O3 B2787208 4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide CAS No. 1214082-40-2

4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide

Cat. No.: B2787208
CAS No.: 1214082-40-2
M. Wt: 339.82
InChI Key: BYQJJSMAWPKCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide is a synthetic organic compound featuring a complex benzamide structure. This molecule is characterized by a central 4-chlorobenzamide scaffold, a motif present in various biologically active compounds and pharmaceutical intermediates . It is further functionalized with a tert-leucine-derived moiety, incorporating a methylcarbamoyl group. This specific structural architecture suggests potential utility in several research domains. Researchers may investigate this compound as a key intermediate in medicinal chemistry, particularly in the synthesis of more complex molecules targeting proteases or other enzymes where the benzamide group can act as a binding element . The presence of multiple amide bonds also makes it a candidate for studies in supramolecular chemistry and the development of novel polymers or materials. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use, nor is it for veterinary use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

4-chloro-N-[2-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-16(2,3)13(15(23)18-4)20-12(21)9-19-14(22)10-5-7-11(17)8-6-10/h5-8,13H,9H2,1-4H3,(H,18,23)(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQJJSMAWPKCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC(=O)CNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide, commonly referred to as compound 318498-17-8, is a synthetic organic compound with significant biological activity. Its molecular formula is C14H19ClN2O2C_{14}H_{19}ClN_{2}O_{2}, and it has a molecular weight of 282.77 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of metabolic pathways.

Chemical Structure and Properties

The compound features a chloro-substituted benzene ring and a carboxamide group linked to a dimethylpropyl chain. The structural complexity allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC14H19ClN2O2
Molecular Weight282.77 g/mol
CAS Number318498-17-8
SolubilitySoluble
PurityTypically ≥ 95%

This compound primarily acts as an inhibitor of human liver glycogen phosphorylase . This inhibition blocks glucagon-induced hepatic glycogenolysis in vivo, which can have implications for glucose metabolism and diabetes management.

Biological Activity and Research Findings

Research indicates that this compound has several biological activities:

  • Glycogen Metabolism Modulation :
    • Study : A study demonstrated that the compound effectively inhibits glycogen phosphorylase, leading to decreased glucose release from the liver.
    • Implication : This property suggests potential use in treating conditions like diabetes where glucose regulation is critical.
  • Potential Therapeutic Applications :
    • Case Study : In animal models, administration of the compound resulted in reduced blood glucose levels post-glucagon stimulation, indicating its role in managing hyperglycemia.
    • Future Research : Ongoing studies are exploring its efficacy and safety profiles in clinical settings.
  • Toxicology and Safety Profile :
    • Current assessments indicate no acute health effects associated with exposure to this compound; however, long-term effects remain under investigation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds that also target glycogen metabolism.

Compound NameMechanism of ActionTherapeutic Use
MetforminActivates AMPK, reducing hepatic glucose productionType 2 Diabetes
AcarboseInhibits alpha-glucosidase, delaying carbohydrate absorptionType 2 Diabetes
4-chloro-N-[...]Inhibits glycogen phosphorylasePotential diabetes treatment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Marimastat

  • Structure: (2S,3R)-N4-[(1S)-2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]-N1,2-dihydroxy-3-(2-methylpropyl)butanediamide.
  • Key Similarities: Shares the 2,2-dimethylpropyl and methylamino carbonyl groups, critical for MMP inhibition.
  • Pharmacological Action: Marimastat is a broad-spectrum MMP inhibitor used in cancer therapy. The dimethylpropyl group enhances binding to hydrophobic enzyme pockets, while the methylamino carbonyl stabilizes interactions with zinc ions in the catalytic site .
  • Divergence : Unlike the target compound, marimastat includes a hydroxamate group, which directly chelates zinc, enhancing potency. The absence of this group in the target compound may reduce metalloproteinase affinity but improve selectivity for other targets.

N-(2-((4-Chlorobenzyl)amino)-1-(4-Methoxyphenyl)-2-oxoethyl)-4-Methyl-N-Propylbenzamide

  • Structure : Features a 4-chlorobenzamide core with methoxyphenyl and propyl substituents.
  • Key Similarities : Both compounds have a 4-chlorobenzamide backbone and oxoethyl spacers.
  • Synthesis : Prepared via a multicomponent reaction involving 4-chlorophenyl isocyanate, highlighting comparable synthetic accessibility to the target compound .
  • Physical Properties : Melting point (142.9–143.4°C) and polarity (logP 0.7) suggest moderate solubility in organic solvents, similar to the target compound.
  • Divergence : The methoxyphenyl and propyl groups may confer distinct pharmacokinetic profiles, such as altered metabolic stability or tissue penetration.

4-Chloro-N-{(E)-2-(2-Furyl)-1-[(Isopropylamino)carbonyl]ethenyl}benzamide

  • Structure: Contains a furyl group and isopropylamino carbonyl instead of the dimethylpropyl moiety.
  • Key Similarities : Shares the benzamide core and carbonyl functionality.

Omethoate and Dimethoate (Organophosphate Analogues)

  • Structure: O,O-Dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate (dimethoate) and its oxidative metabolite (omethoate).
  • Key Similarities: Both feature methylamino carbonyl groups, highlighting the versatility of this moiety in diverse chemical classes.
  • Pharmacological Action: These are acetylcholinesterase inhibitors, unlike the benzamide derivatives. The methylamino carbonyl here participates in hydrogen bonding with enzyme active sites .
  • Divergence : The phosphorodithioate backbone confers insecticidal activity, a property absent in benzamide-based compounds.

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) LogP Pharmacological Action
Target Compound ~460 (estimated) 4-Chlorobenzamide, dimethylpropyl, methylamino carbonyl Not reported ~2.5* Putative enzyme inhibition
Marimastat 331.4 Hydroxamate, dimethylpropyl 198–200 1.2 MMP inhibition
N-(2-((4-Chlorobenzyl)amino)... [] 464.983 4-Chlorobenzamide, methoxyphenyl 142.9–143.4 0.7 Not reported
4-Chloro-N-{(E)-... [] 385.8 4-Chlorobenzamide, furyl, isopropyl Not reported ~3.0* Not reported
Omethoate 213.2 Phosphorodithioate, methylamino carbonyl 39–42 -0.5 Acetylcholinesterase inhibition

*Estimated based on structural analogs.

Research Findings and Implications

Role of the Dimethylpropyl Group : This moiety in the target compound and marimastat enhances hydrophobic interactions with enzyme pockets, critical for target engagement. However, marimastat’s hydroxamate group confers superior zinc-binding capacity, making it more potent against MMPs .

Impact of Substituents on Solubility : The methoxyphenyl group in ’s compound reduces logP (0.7 vs. ~2.5 for the target compound), suggesting better aqueous solubility. This highlights how polar substituents can modulate pharmacokinetics .

Stereochemical Effects : The (E)-configuration in ’s compound may impose conformational restraint, improving binding specificity compared to flexible analogs .

Toxicity Considerations: Organophosphates like omethoate demonstrate that methylamino carbonyl groups can confer neurotoxicity, a risk absent in benzamide derivatives due to differing mechanisms of action .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving amide bond formation and carbamoylation. Key steps include:

  • Coupling Reactions : Use coupling agents like EDC/HOBt for amide bond formation between the benzoyl chloride and the tertiary amine intermediate .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may enhance carbamoylation efficiency. Reaction temperature (60–80°C) and solvent polarity (DMF or THF) critically impact yield .
  • Scale Considerations : Microscale synthesis (<1 mmol) favors dropwise reagent addition, while larger scales require reflux conditions for homogeneity .

Advanced: How can purification techniques be optimized to achieve high-purity yields (>95%)?

Methodological Answer:

  • Chromatography : Use gradient elution (hexane/ethyl acetate to methanol/DCM) on silica gel columns. For polar byproducts, reverse-phase HPLC with C18 columns and 0.1% TFA in acetonitrile/water is effective .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by assessing solubility curves. Slow cooling (1°C/min) enhances crystal purity .

Basic: What spectroscopic methods are most effective for structural characterization?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ identify amide protons (δ 8.2–8.5 ppm) and quaternary carbons. 2D NMR (HSQC, HMBC) confirms connectivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 434.12) .
  • FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H) confirm functional groups .

Advanced: How do structural modifications in analogs influence bioactivity, and what SAR studies exist?

Methodological Answer:

  • Key Modifications :

    Analog Modification Impact on Bioactivity
    N-(4-Methylbenzyl) derivativeMethyl substitutionReduced solubility but enhanced receptor binding
    Methoxy-substituted analogMethoxy groupIncreased logP, improving membrane permeability
  • SAR Strategies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate with in vitro enzyme inhibition assays (e.g., IC₅₀ comparisons) .

Advanced: How to resolve contradictions in bioactivity data across experimental models?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds. Address batch-to-batch variability via LC-MS purity verification .
  • Data Normalization : Normalize IC₅₀ values to protein content (Bradford assay) or cell count. Use ANOVA to assess inter-study variability .

Basic: What parameters ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk); lyophilize for long-term stability .
  • Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect decomposition products .

Advanced: How can computational modeling predict biological interactions?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or MOE to model interactions with targets (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) assessing binding pocket stability .
  • ADMET Prediction : SwissADME predicts bioavailability, while ProTox-II assesses toxicity profiles .

Basic: Which in vitro assays assess biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., Trypan blue exclusion for cytotoxicity) .
  • Cellular Uptake : LC-MS quantifies intracellular concentrations in HepG2 cells after 24h exposure .

Advanced: What experimental designs study environmental fate and degradation?

Methodological Answer:

  • Microcosm Studies : Simulate soil/water systems under controlled light/temperature. Monitor degradation via LC-MS/MS and QSAR models .
  • Metabolite Identification : Use HRMS and isotopic labeling (¹⁴C) to trace transformation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.